molecular formula C14H17NO3 B8134580 N-Cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide

N-Cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide

Cat. No.: B8134580
M. Wt: 247.29 g/mol
InChI Key: HFVWOMFLBOADFV-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide is a benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a cyclopropylmethoxy substituent at the ortho position of the benzamide core.

Properties

IUPAC Name

N-cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-11-5-6-13(18-8-9-1-2-9)12(7-11)14(17)15-10-3-4-10/h5-7,9-10,16H,1-4,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVWOMFLBOADFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine, such as cyclopropylamine.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Cyclopropylmethoxy Group: The final step involves the attachment of the cyclopropylmethoxy group through an etherification reaction, using cyclopropylmethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-Cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxybenzamide structure allows it to interact with enzymes and receptors, potentially modulating their activity. The cyclopropyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-Cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide and related benzamide derivatives:

Compound Name Key Structural Features Biological Target/Activity Key Findings
This compound Cyclopropyl (amide N), cyclopropylmethoxy (C2), hydroxyl (C5) Hypothesized PDE4 inhibition or 5-HT3 antagonism (structural analogy) Hydroxyl group may enhance hydrogen bonding but reduce lipophilicity
n-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide (FCPR03) Isopropyl (amide N), cyclopropylmethoxy (C3), difluoromethoxy (C4) PDE4 inhibitor (IC₅₀ = 3.2 nM for PDE4CAT) Difluoromethoxy enhances PDE4 inhibition; demonstrated antidepressant effects in mice
endo-N-[[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)amino]carbonyl]-2-(cyclopropylmethoxy)benzamide Bicyclic amine (C3), cyclopropylmethoxy (C2) 5-HT3 receptor antagonist (potency > ondansetron) Planar hydrogen-bonded tricyclic system mimics aromatic pharmacophores
5-Chloro-N-cyclopropyl-2-nitrobenzamide Cyclopropyl (amide N), nitro (C2), chloro (C5) No direct activity reported; likely a synthetic intermediate Nitro group increases electron-withdrawing effects, potentially reducing stability

Structural and Functional Analysis:

Substituent Effects on Target Engagement :

  • FCPR03’s difluoromethoxy group at C4 enhances PDE4 inhibition (IC₅₀ = 3.2 nM) compared to the hydroxyl group in the target compound, which may prioritize solubility over enzyme binding .
  • The cyclopropylmethoxy group in both the target compound and the 5-HT3 antagonist () contributes to steric bulk and metabolic stability. However, the latter’s bicyclic amine system enables a planar hydrogen-bonded conformation critical for 5-HT3 receptor antagonism .

Pharmacokinetic Considerations: The hydroxyl group in the target compound may improve aqueous solubility but reduce blood-brain barrier penetration compared to FCPR03’s lipophilic difluoromethoxy group .

Synthetic Strategies :

  • Cyclopropylmethoxy-containing compounds (e.g., dihydrobenzofurans in –6) often employ palladium-catalyzed cross-coupling and microwave-assisted reactions, suggesting scalable but technically demanding routes for the target compound .

Biological Activity

N-Cyclopropyl-2-(cyclopropylmethoxy)-5-hydroxybenzamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 247.29 g/mol

This compound features a cyclopropyl group, which is known for its unique structural properties that can influence biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their functionality. This is particularly relevant in the context of cancer treatment, where enzyme inhibition can impede tumor growth .
  • Receptor Modulation : It may interact with various cell surface receptors, modulating signaling pathways that are crucial for cellular processes such as proliferation and apoptosis.
  • Pathway Involvement : The compound is believed to affect pathways related to inflammation and cell death, which are pivotal in various diseases including cancer and autoimmune disorders .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

  • Colorectal cancer
  • Breast cancer
  • Non-small cell lung cancer

A notable study indicated that the compound reduced cell viability in these lines by inducing apoptosis through caspase activation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis and psoriasis.

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerInhibition of cell growth in cancer lines
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionBinding to active sites of enzymes
Receptor ModulationModulation of signaling pathways

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